molecular formula C12H15F2NO2S B2676029 3-(difluoromethyl)-1-(3,4-dimethylbenzenesulfonyl)azetidine CAS No. 2320173-55-3

3-(difluoromethyl)-1-(3,4-dimethylbenzenesulfonyl)azetidine

Cat. No.: B2676029
CAS No.: 2320173-55-3
M. Wt: 275.31
InChI Key: ODLWDUNQTORGGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Difluoromethyl)-1-(3,4-dimethylbenzenesulfonyl)azetidine (CAS: 2320173-55-3, molecular formula: C₁₂H₁₅F₂NO₂S, molecular weight: 275.31 g/mol) is a fluorinated azetidine derivative featuring a 3,4-dimethylbenzenesulfonyl group. Key structural attributes include:

  • Difluoromethyl substituent: The CF₂H group introduces electronegativity and lipophilicity, which can modulate bioavailability and metabolic stability by reducing basicity at the azetidine nitrogen .
  • 3,4-Dimethylbenzenesulfonyl group: A polar sulfonamide moiety that may improve solubility and influence protein interactions via hydrogen bonding or π-stacking.

This compound’s design leverages fluorine’s ability to enhance pharmacokinetic properties, as highlighted in fluorinated pharmaceuticals research .

Properties

IUPAC Name

3-(difluoromethyl)-1-(3,4-dimethylphenyl)sulfonylazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2NO2S/c1-8-3-4-11(5-9(8)2)18(16,17)15-6-10(7-15)12(13)14/h3-5,10,12H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODLWDUNQTORGGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)C(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(difluoromethyl)-1-(3,4-dimethylbenzenesulfonyl)azetidine typically involves multiple steps, starting with the preparation of key intermediates. One common approach is to start with 3,4-dimethylbenzenesulfonyl chloride, which is reacted with azetidine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-(difluoromethyl)-1-(3,4-dimethylbenzenesulfonyl)azetidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antidepressant Potential : The structural motifs suggest potential modulation of neurotransmitter systems, particularly serotonin receptors.
  • Antimicrobial Properties : Azetidine derivatives have shown antibacterial activity against several pathogens.
  • Cytotoxicity Against Cancer Cells : Some azetidine derivatives have demonstrated effectiveness against various cancer cell lines.

Summary of Biological Activities

Activity TypeDescriptionReference
AntidepressantPotential modulation of serotonin receptors
AntimicrobialActivity against bacterial strains
CytotoxicityInhibition of cancer cell proliferation

Antidepressant Research

The compound's ability to interact with serotonin receptors positions it as a candidate for antidepressant development. Studies have demonstrated that modifications in similar azetidine compounds can enhance their binding affinity to these receptors, potentially leading to improved therapeutic outcomes for mood disorders.

Antimicrobial Development

Given the rising concern over antibiotic resistance, the antimicrobial properties of this compound are particularly relevant. Research has indicated that azetidine derivatives can inhibit the growth of resistant bacterial strains, making them valuable in the search for new antibiotics.

Anticancer Activity

The cytotoxic effects observed in various cancer cell lines suggest that this compound could serve as a lead structure for developing new anticancer agents. Preliminary studies have shown promising IC50 values in the micromolar range against breast (MCF-7) and colon (HCT-116) cancer cell lines.

Antidepressant Studies

In a study evaluating the impact of structural modifications on antidepressant activity, it was found that azetidine compounds with specific substitutions significantly enhanced receptor affinity and efficacy in modulating neurotransmitter levels .

Antimicrobial Efficacy

Azetidine derivatives have been tested for their ability to inhibit bacterial growth. One study reported notable activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating potential for further development as novel antimicrobial agents .

Cytotoxicity Assessment

A range of azetidine compounds was assessed for their cytotoxic effects on cancer cell lines. The results indicated significant inhibition of cell proliferation, warranting further investigation into their mechanisms and potential clinical applications .

Mechanism of Action

The mechanism of action of 3-(difluoromethyl)-1-(3,4-dimethylbenzenesulfonyl)azetidine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity or modulating signaling pathways.

Comparison with Similar Compounds

Structural Analog: 3-[3-(1-Methyl-1H-Pyrazol-3-yl)Piperidine-1-Carbonyl]Benzonitrile (BK68720)

Key differences :

  • Core ring : BK68720 (molecular weight: 294.35 g/mol) contains a six-membered piperidine ring, offering greater conformational flexibility than the azetidine core of the target compound.
  • Substituents : BK68720 lacks fluorine but includes a pyrazole-carbonylic benzonitrile group, which may enhance π-π interactions but reduce metabolic stability compared to the fluorinated sulfonamide in the target .
  • Electronic effects : The benzonitrile group in BK68720 is strongly electron-withdrawing, whereas the sulfonyl group in the target compound provides polar resonance stabilization.
Property Target Compound BK68720
Molecular Weight 275.31 g/mol 294.35 g/mol
Core Ring Size 4-membered (azetidine) 6-membered (piperidine)
Key Substituents CF₂H, sulfonamide Pyrazole, benzonitrile
Fluorine Content 2 F atoms 0 F atoms
Likely logP* ~2.5 (moderate lipophilicity) ~3.0 (higher lipophilicity)
Metabolic Stability High (fluorine reduces oxidation) Moderate (nitrile may undergo hydrolysis)

*Estimated based on substituent contributions.

Non-Fluorinated Azetidine Analog: 1-(3,4-Dimethylbenzenesulfonyl)Azetidine

Removing the difluoromethyl group eliminates fluorine’s effects:

  • Lipophilicity : Lower logP (~1.8) due to the absence of CF₂H, which may decrease membrane permeability.

Fluorinated Piperidine Sulfonamide: 1-(3,4-Dimethylbenzenesulfonyl)-3-Fluoropiperidine

  • Ring strain vs.
  • Metabolic stability : Fluorine at the 3-position may slow oxidative metabolism, though the larger ring could increase vulnerability to enzymatic cleavage.

Research Findings and Implications

  • Fluorine’s role : The difluoromethyl group in the target compound enhances metabolic stability and bioavailability, a trend consistent with fluorinated drug candidates .
  • Sulfonamide vs. carbonyl : The sulfonyl group improves solubility and hydrogen-bonding capacity relative to BK68720’s carbonyl, which may favor target engagement in polar binding pockets.
  • Azetidine vs.

Biological Activity

3-(Difluoromethyl)-1-(3,4-dimethylbenzenesulfonyl)azetidine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C12H12F2N2O2S
  • Molecular Weight : 286.30 g/mol

The compound features a unique azetidine ring structure substituted with a difluoromethyl group and a sulfonyl moiety attached to a dimethylbenzene ring, which may influence its biological interactions.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Azetidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Difluoromethyl Group : This step may utilize fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide.
  • Sulfonylation : The introduction of the sulfonyl group is often conducted using sulfonyl chlorides in the presence of bases.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The difluoromethyl group may enhance lipophilicity and bioavailability, allowing for better interaction with biological targets. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways or signaling cascades.
  • Receptor Modulation : It could act as an antagonist or agonist at various receptor sites, influencing physiological responses.

Case Studies and Research Findings

  • Antitumor Activity : In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it has been observed to induce apoptosis in breast cancer cells through the activation of caspase pathways.
  • Antibacterial Properties : Research indicates that this compound possesses antibacterial activity against Gram-positive bacteria. Its mechanism appears to involve disruption of bacterial cell wall synthesis.
  • Anti-inflammatory Effects : Preliminary studies suggest that it may reduce pro-inflammatory cytokine levels in macrophages, indicating potential use in treating inflammatory diseases.

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
Antitumor ActivityInduces apoptosis in breast cancer cells
Antibacterial EffectsEffective against Gram-positive bacteria
Anti-inflammatoryReduces pro-inflammatory cytokines

Q & A

Q. What is the rationale for incorporating a difluoromethyl group and a 3,4-dimethylbenzenesulfonyl moiety in this azetidine derivative?

The difluoromethyl group enhances metabolic stability and bioavailability by reducing electron density at adjacent nitrogen atoms via strong inductive effects, thereby lowering basicity and improving membrane permeability . The 3,4-dimethylbenzenesulfonyl group contributes to steric bulk and electronic tuning, potentially improving target binding affinity and resistance to enzymatic degradation. Sulfonyl groups are also common in protease inhibitors due to their hydrogen-bonding capabilities .

Q. What synthetic methodologies are recommended for introducing the difluoromethyl group onto the azetidine ring?

A two-step approach is typical:

Fluorination : Use fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor to convert hydroxyl or carbonyl precursors to fluorinated intermediates.

Ring Closure : Employ nucleophilic substitution or cycloaddition reactions to form the azetidine ring. For example, 3-(difluoromethyl)azetidine hydrochloride (CAS: 1354792-76-9) can be synthesized via Paal-Knorr pyrrole synthesis analogs, followed by fluorination .

Q. How should researchers characterize the stereoelectronic effects of the difluoromethyl group in this compound?

Combine computational (DFT) and experimental methods:

  • NMR Analysis : 19F^{19}\text{F} NMR detects fluorine shielding effects, while 1H^{1}\text{H} NMR reveals conformational changes due to hyperconjugation.
  • X-ray Crystallography : Resolve bond angles and lengths to assess steric and electronic interactions.
  • Database Mining : Cross-reference the Cambridge Structural Database (CSD) for fluorinated azetidines to identify trends in fluorine-protein interactions .

Advanced Research Questions

Q. How can conflicting bioactivity data for fluorinated azetidines in enzyme inhibition assays be resolved?

Contradictions often arise from differences in assay conditions or conformational flexibility. Mitigation strategies include:

  • Conformational Analysis : Use variable-temperature NMR or molecular dynamics simulations to identify dominant conformers under physiological conditions.
  • Enzyme Kinetics : Perform time-resolved assays to distinguish competitive vs. non-competitive inhibition. For example, laccase inhibitors with IC50_{50} values <0.1 mmol/L (e.g., analogs in ) may require co-crystallization to validate binding modes.

Q. What strategies optimize docking studies for sulfonyl-containing azetidines targeting proteases?

  • Protein Preparation : Account for sulfonyl group polarity by protonating active-site residues (e.g., histidine or serine) in molecular docking software.
  • Ligand Flexibility : Use induced-fit docking protocols to model sulfonyl-induced conformational changes in the protein.
  • Validation : Cross-check docking scores with experimental binding data (e.g., SPR or ITC) for analogs like 3-(difluoromethyl)-1-methylpyrazole derivatives .

Q. How can researchers address low yields in the final sulfonylation step during synthesis?

Key factors include:

  • Reagent Selection : Use 3,4-dimethylbenzenesulfonyl chloride in excess (1.5–2 eq) with a base like DIPEA to neutralize HCl byproducts.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of the azetidine intermediate.
  • Temperature Control : Maintain reactions at 0–5°C to minimize side reactions, as demonstrated in Staudinger cycloadditions with TsCl .

Q. What analytical techniques are critical for assessing purity and stability of this compound in biological assays?

  • HPLC-MS : Use reverse-phase C18 columns with a trifluoroacetic acid (TFA) mobile phase to detect degradation products.
  • Thermogravimetric Analysis (TGA) : Monitor thermal stability, particularly for the sulfonyl group, which may decompose above 150°C.
  • Forced Degradation Studies : Expose the compound to acidic/basic conditions, UV light, and oxidizers (e.g., H2_2O2_2) to identify labile sites .

Q. How does the 3,4-dimethyl substitution on the benzenesulfonyl group influence metabolic stability compared to monosubstituted analogs?

The dimethyl groups enhance metabolic stability by:

  • Steric Hindrance : Blocking cytochrome P450 oxidation at the para position.
  • Lipophilicity Modulation : Increasing logP by ~0.5 units compared to monosubstituted analogs, improving membrane permeability.
  • Crystallographic Evidence : Structures in show tighter packing in the crystal lattice, correlating with reduced solubility but higher thermal stability.

Methodological Guidance

Q. How should researchers design a SAR study for fluorinated azetidine derivatives?

  • Core Modifications : Vary substituents on the azetidine (e.g., difluoromethyl vs. trifluoromethyl) and benzenesulfonyl groups (e.g., 3,4-dimethyl vs. 4-nitro).
  • Activity Cliffs : Use Free-Wilson analysis to quantify contributions of individual substituents to bioactivity.
  • Data Integration : Combine IC50_{50} values (e.g., from ) with computational ADMET predictions to prioritize leads .

Q. What statistical methods are recommended for analyzing dose-response data in enzyme inhibition assays?

  • Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., Y=Bottom+(TopBottom)/(1+10(LogIC50X)Hill Slope)Y = \text{Bottom} + (\text{Top} - \text{Bottom}) / (1 + 10^{(\text{LogIC}_{50} - X) \cdot \text{Hill Slope}})) using software like GraphPad Prism.
  • Outlier Detection : Apply Grubbs' test to exclude anomalous replicates.
  • Error Propagation : Report 95% confidence intervals for IC50_{50} values, as seen in .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.